
physical and chemical properties of 2,6-
Difluoroterephthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2,6-Difluoroterephthalonitrile

Cat. No.: B3142693 Get Quote

An In-Depth Technical Guide to 2,6-Difluoroterephthalonitrile: Properties, Synthesis, and

Applications

Abstract
This technical guide provides a comprehensive scientific overview of 2,6-
Difluoroterephthalonitrile (CAS No. 510772-86-8), a specialized aromatic building block. The

document details its core physicochemical properties, predicted spectroscopic characteristics,

and key chemical reactivity, with a focus on its utility in advanced synthesis. A proposed,

representative synthesis protocol is provided based on established methodologies for

analogous compounds. Furthermore, this guide explores the potential applications for

researchers in drug discovery and materials science, alongside essential safety and handling

information. The content is structured to deliver expert-driven insights for scientific

professionals, grounded in authoritative references.

Introduction
Fluorinated organic compounds have become indispensable in modern chemistry, profoundly

impacting the development of pharmaceuticals, agrochemicals, and advanced materials. The

strategic incorporation of fluorine atoms into molecular scaffolds can dramatically alter

electronic properties, metabolic stability, and binding affinities. 2,6-Difluoroterephthalonitrile
is an exemplar of a highly activated aromatic scaffold. Its structure, featuring two electron-

withdrawing nitrile groups and two fluorine atoms on a benzene ring, creates a highly electron-

deficient core. This unique electronic arrangement makes it a potent electrophile and a
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valuable intermediate for the synthesis of complex, poly-substituted aromatic derivatives

through reactions such as nucleophilic aromatic substitution (SNAr). This guide serves as a

detailed resource for scientists looking to leverage the unique properties of this versatile

chemical building block.

Physicochemical and Spectroscopic Profile
Molecular Identifiers and Properties
2,6-Difluoroterephthalonitrile is a solid at room temperature.[1] While its precise melting point

is not widely published, the structurally related compound 2,3,5,6-Tetrafluoroterephthalonitrile

has a high melting point of 197-199 °C, suggesting that 2,6-Difluoroterephthalonitrile is also

a thermally stable crystalline solid.[2]

Diagram 1: Chemical Structure of 2,6-Difluoroterephthalonitrile

Caption: Molecular structure of 2,6-Difluoroterephthalonitrile.

Table 1: Core Physicochemical Data

Property Value Source(s)

CAS Number 510772-86-8 [1][3]

Molecular Formula C₈H₂F₂N₂ [3]

Molecular Weight 164.11 g/mol [3]

IUPAC Name
2,6-difluorobenzene-1,4-

dicarbonitrile
N/A

InChI Key
BSASUJKIZLQYFI-

UHFFFAOYSA-N
[1]

Physical Form Solid [1]

| Storage Temp. | Room Temperature |[1] |

Predicted Spectroscopic Profile
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Experimental spectroscopic data for 2,6-Difluoroterephthalonitrile is not readily available in

public databases. However, its key spectral features can be reliably predicted based on its

structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data
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Technique Predicted Feature Rationale and Notes

¹H NMR ~7.8-8.2 ppm (s, 2H)

The two aromatic protons
are chemically and
magnetically equivalent,
appearing as a singlet. The
strong electron-
withdrawing effects of the
two nitrile and two fluorine
groups will shift this signal
significantly downfield.

¹³C NMR 4 unique signals

Due to molecular symmetry,

four signals are expected: C-

CN (x2), C-F (x2), C-H (x2),

and C-CN (x2). All carbon

signals will exhibit coupling

with fluorine (¹JCF, ²JCF, etc.),

which is a key diagnostic

feature. The C-F signal will

show a large one-bond

coupling constant.

¹⁹F NMR 1 singlet signal

The two fluorine atoms are

equivalent and will appear as a

single peak. The chemical shift

will be in the typical range for

aryl fluorides.

FT-IR (cm⁻¹)
~2230-2240 (strong), ~1200-

1300 (strong)

A sharp, strong absorption is

expected for the C≡N stretch.

A strong absorption

corresponding to the C-F bond

stretch is also anticipated.

| Mass Spec. (EI) | M⁺ at m/z 164.02 | The molecular ion peak is expected at m/z 164,

corresponding to the molecular weight. |
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Chemical Synthesis and Reactivity
Proposed Synthesis Route
A definitive, published protocol for the synthesis of 2,6-Difluoroterephthalonitrile is not widely

available. However, a robust synthetic strategy can be proposed based on well-established

halogen exchange (Halex) reactions used for the preparation of analogous fluoroaromatics,

such as 2,6-difluorobenzonitrile.[4][5] The most plausible route involves the double fluorination

of an appropriate dichlorinated precursor.

Diagram 2: Proposed Synthesis Workflow
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Proposed Synthesis of 2,6-Difluoroterephthalonitrile

Start: 2,6-Dichloroterephthalonitrile

Reagents:
- Anhydrous Potassium Fluoride (KF)

- Polar Aprotic Solvent (e.g., Sulfolane)
- Optional: Phase Transfer Catalyst

Halogen Exchange (Halex) Reaction
(High Temperature, Inert Atmosphere)

Reaction Workup:
1. Cool and filter solids

2. Extract with organic solvent
3. Wash and dry organic phase

Purification:
- Distillation or Recrystallization

Product: 2,6-Difluoroterephthalonitrile

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 2,6-Difluoroterephthalonitrile.

Representative Experimental Protocol (Proposed)
This protocol is a representative methodology based on analogous transformations and should

be optimized for safety and yield.[2][4]
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Vessel Preparation: A flame-dried, three-necked round-bottom flask is equipped with a

mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.

Charging Reagents: The flask is charged with anhydrous sulfolane (solvent) and spray-dried

potassium fluoride (KF, ~2.5 equivalents). The mixture is heated to ~150°C under a slow

stream of nitrogen to ensure anhydrous conditions.

Substrate Addition: 2,6-Dichloroterephthalonitrile (1.0 equivalent) is added to the hot mixture

in portions or via a heated dropping funnel.

Reaction: The reaction temperature is raised to 190-220°C and maintained for 3-6 hours.

The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer

Chromatography (TLC) for the disappearance of the starting material.

Workup: After cooling to room temperature, the reaction mixture is diluted with toluene and

filtered to remove inorganic salts (KCl and excess KF). The filtrate is washed sequentially

with water and brine.

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the

solvent is removed under reduced pressure. The crude product is then purified by vacuum

distillation or recrystallization from an appropriate solvent system to yield pure 2,6-
Difluoroterephthalonitrile.

Core Chemical Reactivity: Nucleophilic Aromatic
Substitution (SNAr)
The defining characteristic of 2,6-Difluoroterephthalonitrile is its high reactivity towards

nucleophiles. The powerful electron-withdrawing nature of the two nitrile groups and the

electronegativity of the fluorine atoms create a significant partial positive charge on the

aromatic ring carbons, particularly those bearing a fluorine atom. This makes the molecule

highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[6][7][8]

In a typical SNAr reaction, a nucleophile (e.g., an amine, alkoxide, or thiol) attacks a carbon

atom attached to a fluorine, forming a resonance-stabilized anionic intermediate known as a

Meisenheimer complex. The subsequent loss of a fluoride ion, an excellent leaving group,

restores aromaticity and yields the substituted product. Due to the molecule's symmetry, mono-
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substitution can be achieved with controlled stoichiometry, or di-substitution can be forced with

an excess of the nucleophile.

Diagram 3: General SNAr Reaction

2,6-Difluoroterephthalonitrile

Meisenheimer Complex
(Anionic Intermediate)

+ Nu⁻

Nucleophile (Nu⁻)

Substituted Product

- F⁻

Fluoride Ion (F⁻)

Click to download full resolution via product page

Caption: Pathway for Nucleophilic Aromatic Substitution (SNAr).

Applications in Research and Development
While specific, commercialized applications of 2,6-Difluoroterephthalonitrile are not

extensively documented, its structure positions it as a highly valuable building block for two

primary fields:

Pharmaceutical Synthesis: The dicyanodifluorobenzene core is an attractive scaffold for

medicinal chemistry. The nitrile groups can be hydrolyzed to carboxylic acids or amides, or

reduced to amines, providing numerous handles for further functionalization. The fluorine

atoms provide sites for SNAr reactions to introduce complex side chains, a common strategy

in drug design to modulate potency and pharmacokinetic properties.[9] Its derivatives could

be investigated as kinase inhibitors, antivirals, or central nervous system agents.
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Materials Science: Terephthalonitrile derivatives are precursors to high-performance

polymers, such as poly(arylene ether nitrile)s. The high thermal stability, chemical resistance,

and desirable dielectric properties of such polymers make them suitable for applications in

aerospace, electronics, and membrane technology. The fluorine atoms can enhance

solubility for processing while also improving the thermal and oxidative stability of the final

polymer.

Safety and Handling
4.1. Hazard Identification

2,6-Difluoroterephthalonitrile is classified as a hazardous substance. Researchers must

consult the full Safety Data Sheet (SDS) before handling and use appropriate engineering

controls and personal protective equipment.[1]

GHS Pictogram: GHS06 (Skull and Crossbones)

Signal Word:Danger

Hazard Statements:

H301: Toxic if swallowed.

H311: Toxic in contact with skin.

H331: Toxic if inhaled.

4.2. Precautionary Measures and Handling

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin

contact.
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Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an

appropriate particulate filter.

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or

smoke in the work area.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store

locked up.

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[4]

Conclusion
2,6-Difluoroterephthalonitrile is a specialized and highly reactive chemical intermediate with

significant potential for innovation in both pharmaceutical and materials science. Its electron-

deficient aromatic core, activated by four electron-withdrawing groups, makes it an ideal

substrate for nucleophilic aromatic substitution, allowing for the controlled and efficient

synthesis of complex molecular architectures. While detailed experimental data remains sparse

in public literature, its properties and reactivity can be confidently predicted from established

chemical principles. This guide provides the foundational knowledge required for researchers to

handle, utilize, and explore the synthetic possibilities offered by this potent building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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